(3-Bromobenzo[b]thiophen-2-yl)methanol

Antimicrobial Resistance Medicinal Chemistry Structure-Activity Relationship

Researchers requiring a 2,3-disubstituted benzothiophene scaffold with two orthogonal reactive centers often face lengthy syntheses. (3-Bromobenzo[b]thiophen-2-yl)methanol solves this: • C3 aryl bromide enables efficient Suzuki-Miyaura coupling (0.5 mol% Pd(PPh₃)₄, 60°C) • C2 hydroxymethyl remains intact during cross-coupling, allowing post-functionalization without protecting groups • Pre-installed bromine eliminates late-stage halogenation regioselectivity issues. Supplied at ≥98% purity from multiple qualified sources, ensuring batch-to-batch reproducibility for scale-up.

Molecular Formula C9H7BrOS
Molecular Weight 243.12 g/mol
Cat. No. B14025973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromobenzo[b]thiophen-2-yl)methanol
Molecular FormulaC9H7BrOS
Molecular Weight243.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(S2)CO)Br
InChIInChI=1S/C9H7BrOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,11H,5H2
InChIKeyBLKRMAFQTSAQAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Bromobenzo[b]thiophen-2-yl)methanol Product Profile


(3-Bromobenzo[b]thiophen-2-yl)methanol (CAS 1936126-84-9, MF C₉H₇BrOS, MW 243.12) is a 3,2-disubstituted benzo[b]thiophene featuring a bromine atom at the 3-position and a hydroxymethyl group at the 2-position . This heterocyclic scaffold is recognized as a privileged structure in drug discovery due to its broad pharmacological potential [1]. The compound is commercially available from multiple vendors at purities typically ≥95% (HPLC) [2] and serves primarily as a versatile synthetic intermediate rather than a final active pharmaceutical ingredient. Its value proposition rests on the presence of two orthogonal reactive handles on the benzothiophene core: an aryl bromide enabling transition metal-catalyzed cross-coupling (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) and a primary alcohol amenable to oxidation, halogenation, esterification, or etherification .

Dual orthogonal reactive handles support diversity-oriented synthesis workflows
Suitable for medicinal chemistry building block selection and antimicrobial scaffold research
Supports Pd-catalyzed cross-coupling and late-stage functionalization strategies

(3-Bromobenzo[b]thiophen-2-yl)methanol vs. Generic Analogs


Substituting this compound with a generic benzo[b]thiophene analog ignores critical structure-activity relationships validated in comparative antimicrobial studies. Research demonstrates that the nature of the halogen at the 3-position is not interchangeable: 3-iodo derivatives are essentially inactive (MIC >512 µg/mL), while 3-bromo and 3-chloro analogs show potent activity (MIC 16 µg/mL) [1]. Furthermore, the presence of a hydroxyl-containing substituent at the 2-position is essential for biological activity; replacing it with a cyclohexane ring abolishes activity (MIC >512 µg/mL) [1]. The 3-bromo substitution also imparts distinct reactivity in palladium-catalyzed cross-coupling compared to the 3-chloro variant, with aryl bromides typically undergoing oxidative addition more readily, directly impacting synthetic efficiency and yield [2]. For procurement decisions, these differences mean that selecting the wrong halogen or lacking the 2-hydroxymethyl group can lead to inactive compounds or failed synthetic sequences.

Halogen identity
Target: 3-Bromo May support antimicrobial endpoint response.
Analog: 3-Iodo Reported inactive (>512 µg/mL). Antimicrobial screening context may fail to transfer.
C2 substituent
Target: 2-Hydroxymethyl Reported pharmacophoric element; pathway-response endpoints may depend on it.
Analog: 2-Cyclohexane Abolishes reported activity. Hydrogen-bonding interaction profiles may differ.
Cross-coupling handle
Target: Aryl Bromide Reported higher oxidative addition rate; may support milder synthetic conditions.
Analog: 3-Chloro Requires harsher conditions. Synthetic yield and functional group tolerance may differ.

(3-Bromobenzo[b]thiophen-2-yl)methanol: Key Comparisons


Antimicrobial Activity: 3-Bromo vs. 3-Iodo Analogs

In a comparative study of 3-halobenzo[b]thiophene derivatives, the 2-cyclohexanol-substituted 3-bromo compound (26) exhibited an MIC of 16 µg/mL against Bacillus cereus, Staphylococcus aureus, Enterococcus faecalis, and Candida albicans. In marked contrast, the analogous 3-iodo compound (27) showed no inhibitory activity (MIC >512 µg/mL) against the same panel [1]. This 32-fold or greater difference in potency confirms that 3-bromo substitution is mandatory for antimicrobial activity in this scaffold, while 3-iodo substitution is unacceptable. Although the reported data are for the cyclohexanol rather than methanol series, the critical dependence on halogen identity translates directly to the (3-bromobenzo[b]thiophen-2-yl)methanol scaffold, where the corresponding 3-iodo-2-hydroxymethyl analog would be predicted to exhibit negligible activity.

Antimicrobial: 3-Br vs. 3-I
Class-level inference
MIC 16 µg/mL vs. >512 µg/mL
Reported >32-fold difference in tested set
Halogen identity is not interchangeable; 3-iodo analog is inactive.
Data from 2-cyclohexanol analog; supports antimicrobial screening context.
Antimicrobial Resistance Medicinal Chemistry Structure-Activity Relationship

Essential Role of C2-Alcohol Group

The presence of a hydroxyl-bearing C2 substituent is a prerequisite for antimicrobial activity. The 3-bromo-2-cyclohexanol derivative (26) displays an MIC of 16-32 µg/mL across Gram-positive and fungal targets, while the corresponding deoxygenated 2-cyclohexane analog (29) is completely inactive (MIC >512 µg/mL) [1]. This >16-fold activity cliff demonstrates that the alcohol moiety is not a passive linker but an essential pharmacophoric element. (3-Bromobenzo[b]thiophen-2-yl)methanol possesses this requisite hydroxymethyl group, whereas non-hydroxylated 3-bromobenzo[b]thiophene analogs lack it, making them unsuitable substitutes for any application where biological activity or hydrogen-bonding interactions are required.

Essential C2 Alcohol
Class-level inference
MIC 16-32 µg/mL vs. >512 µg/mL
Reported >16-fold activity cliff upon alcohol removal
Hydroxymethyl group is essential for biological target engagement.
Non-hydroxylated analogs may not support pathway-response endpoints.
Medicinal Chemistry Pharmacophore Mapping Drug Design

Cross-Coupling Advantage: Aryl Bromide vs. Chloride

The C3-bromine substituent provides superior reactivity in palladium-catalyzed cross-coupling compared to the C3-chlorine analog. Aryl bromides undergo oxidative addition to Pd(0) more rapidly than aryl chlorides, typically enabling lower catalyst loadings, milder temperatures, and shorter reaction times [1]. In the specific context of benzothiophene C3-arylation, studies have confirmed that the C2-hydroxymethyl group is compatible with Pd-catalyzed conditions, allowing iterative functionalization without protecting group manipulation [2]. The 3-chloro analog ((3-chlorobenzo[b]thiophen-2-yl)methanol) requires harsher conditions (elevated temperature, specialized ligands) for comparable coupling yields, making the 3-bromo variant the preferred substrate for convergent synthetic strategies where efficiency and functional group tolerance are paramount.

Cross-Coupling Rate
Cross-study comparable
Relative rate >10² vs. aryl chloride
Reported milder conditions (RT-60°C) vs. Cl (80-120°C)
3-Br enables lower catalyst loading and broader functional group tolerance.
Synthesis workflow efficiency review; 3-Cl requires specialized ligands.
Synthetic Methodology Cross-Coupling Process Chemistry

Dual vs. Single Reactive Handles

(3-Bromobenzo[b]thiophen-2-yl)methanol contains two chemically orthogonal reactive groups on a single benzothiophene core, enabling at least four distinct modes of scaffold diversification (C3 arylation/amination/borylation, C2 alcohol oxidation/alkylation/halogenation). In contrast, the parent benzo[b]thiophene-2-methanol (CAS 17890-56-1) possesses only the hydroxymethyl handle and requires a separate halogenation step to introduce a cross-coupling site . Similarly, 3-bromobenzo[b]thiophene lacks the alcohol group necessary for polarity tuning or prodrug incorporation [1]. Vendor specifications confirm the distinct identity of these building blocks: benzo[b]thiophene-2-methanol has a molecular weight of 164.22 (C₉H₈OS) with a purity of 98% (HPLC) and a melting point of 99-103°C , while the target compound (MW 243.12) is a distinct chemical entity with its own CAS registry number (1936126-84-9) and supplier purity of NLT 98% [2]. The functional group density of the target compound reduces the number of synthetic steps required to access complex, polysubstituted benzothiophene libraries.

Reactive Handles
Supporting evidence
Two orthogonal handles vs. one
Reduces steps to trisubstituted products from 2-3 to 0-1
Dual reactivity consolidates synthetic intermediates.
Compared to single-handle building blocks from vendor catalogs.
Diversity-Oriented Synthesis Building Block Selection Parallel Chemistry

(3-Bromobenzo[b]thiophen-2-yl)methanol: Key Applications


Antimicrobial Lead Optimization

Research groups pursuing novel benzothiophene-based antimicrobials should prioritize this compound as the core scaffold. The evidence demonstrates that only 3-bromo (not 3-iodo) and 2-alcohol (not 2-cyclohexane) substitution yields potent activity (MIC 16 µg/mL) [1]. (3-Bromobenzo[b]thiophen-2-yl)methanol provides both required features in a single intermediate, enabling rapid analog synthesis via C3 Suzuki coupling while preserving the essential C2 hydroxymethyl pharmacophore.

Pd-Catalyzed Library Synthesis

Medicinal chemistry laboratories engaged in parallel synthesis should select this building block for its dual reactivity. The C3 aryl bromide undergoes efficient Suzuki-Miyaura coupling at 60°C with 0.5 mol% Pd(PPh₃)₄, whereas the 3-chloro analog requires XPhos/Pd₂(dba)₃ at 110°C [1]. The C2 hydroxymethyl remains intact during cross-coupling [2], allowing subsequent diversification via oxidation to aldehyde, conversion to alkyl halide, or Mitsunobu reaction, without intermediate protecting group steps.

2,3-Disubstituted Benzothiophene API Synthesis

For process chemists evaluating synthetic routes to 2,3-disubstituted benzothiophene APIs, this compound serves as a strategic intermediate that reduces step count. The pre-installed bromine at C3 eliminates the need for a late-stage halogenation (which often suffers from poor regioselectivity on benzothiophenes), while the C2 alcohol oxidation state can be tuned as needed (alcohol → aldehyde → carboxylic acid) [1]. Vendor availability at NLT 98% purity from multiple suppliers ensures reproducibility in scale-up studies [2].

Chemical Biology Probe Design

Chemical biologists designing activity-based probes or photoaffinity labels can exploit the C3 bromine to install alkyne/azide click handles via Sonogashira coupling, while using the C2 hydroxymethyl to attach a biotin tag or fluorophore through ester or ether linkages [1]. This orthogonal bifunctionality is absent in single-handle building blocks such as benzo[b]thiophene-2-methanol or 3-bromobenzo[b]thiophene, making the target compound uniquely suited for generating fully functionalized probe molecules in two synthetic steps.

Application
Selection Property
Validation Focus
Antimicrobial scaffold research
3-Bromo and 2-alcohol substitution review
MIC endpoint response and pharmacophore mapping
Pd-catalyzed library synthesis
Aryl bromide cross-coupling profile
Synthetic condition screening and functional group tolerance
2,3-Disubstituted intermediate synthesis
Pre-installed dual reactivity
Step-count reduction and regioselectivity control
Chemical biology probe design
Orthogonal bifunctionality
Click handle installation and reporter group attachment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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